5-Ethyl-1-phenylbarbituric acid
Overview
Description
5-Ethyl-1-phenylbarbituric acid is a barbiturate derivative with the molecular formula C12H12N2O3. It is known for its sedative and hypnotic properties, and it has been used in various medical and scientific applications. The compound is characterized by its barbituric acid core, substituted with an ethyl group at the 5-position and a phenyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-ethyl-1-phenylbarbituric acid typically involves the condensation of diethyl alpha-ethyl-alpha-phenylmalonate with urea in the presence of sodium ethylate. The reaction proceeds through the formation of sodium 5-ethyl-5-phenylbarbiturate, which is then acidified with hydrochloric acid to yield the desired product. The reaction conditions are generally mild, with the process being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and scalability. The process involves the use of ethyl acetate in methanol solution of sodium methylate, followed by re-crystallization in ethanol aqueous solution to obtain a high-purity product. This method is advantageous due to its stable process, mild reaction conditions, and ease of control, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Ethyl-1-phenylbarbituric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 5-ethyl-1-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. The compound binds to a distinct site on the GABA_A receptor, enhancing the inhibitory effects of GABA by increasing the duration of chloride ion channel opening. This results in hyperpolarization of the neuronal membrane, leading to sedative and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A widely used barbiturate with similar sedative and anticonvulsant properties.
Methylphenobarbital: Another barbiturate derivative used for similar purposes
Uniqueness
5-Ethyl-1-phenylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to phenobarbital and methylphenobarbital, it may exhibit different pharmacokinetics and potency, making it suitable for specific therapeutic applications .
Properties
IUPAC Name |
5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZTZCXBBTUQMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235313 | |
Record name | 5-Ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5419-00-1 | |
Record name | 5-Ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5419-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barbituric acid, 5-ethyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005419001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-1-phenylbarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-1-phenylbarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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